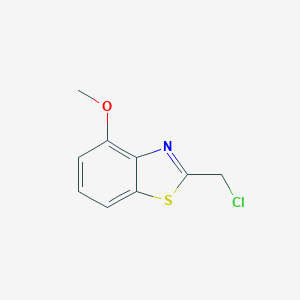

2-(Chloromethyl)-4-methoxy-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNUHXOJLWHBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Optimization

This method involves the reaction of 4-methoxy-2-aminobenzenethiol with chloroacetyl chloride under microwave irradiation (Scheme 1A). The thiol group attacks the electrophilic chloroacetyl chloride, forming a thioether intermediate. Intramolecular cyclization then occurs, eliminating HCl to yield the benzothiazole core.

Key Conditions :

Table 1: Microwave Method Parameters

Spectroscopic Validation

Acid-Catalyzed Condensation with Thiocyanate Reagents

Aniline-Thiocyanate Cyclization

4-Methoxyaniline reacts with ammonium thiocyanate and bromine in acetic acid to form 2-amino-4-methoxybenzothiazole, which is subsequently treated with chloroacetyl chloride (Scheme 1B).

Mechanism :

-

Thiocyanation : Aniline reacts with thiocyanate to form a thiourea intermediate.

-

Bromine-Mediated Cyclization : Bromine facilitates ring closure, yielding 2-aminobenzothiazole.

-

Chloromethylation : The amino group is acylated with chloroacetyl chloride under basic conditions.

Key Conditions :

Table 2: Acid-Catalyzed Method Parameters

Limitations

Metal-Sulfide-Mediated Coupling of Aldehydes

Disulfide-Aldehyde Cyclization

A patent method (CN104761536A) utilizes 4-methoxybenzaldehyde and chloromethyl disulfides (e.g., ClCH₂SSCH₂Cl) in the presence of NaHCO₃ and FeS (Scheme 1C).

Mechanism :

-

Sulfide Activation : FeS generates nucleophilic sulfide ions.

-

Aldehyde Coupling : The aldehyde reacts with disulfide to form a thioamide intermediate.

-

Cyclization : Intramolecular attack forms the benzothiazole ring.

Key Conditions :

-

Catalyst : FeS (10 mol%).

-

Solvent : Acetic acid/NaHCO₃ buffer.

Table 3: Metal-Sulfide Method Parameters

Advantages

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Time | Complexity | Scalability |

|---|---|---|---|---|

| Microwave Cyclization | 86.8% | 10 min | Moderate | Lab-scale |

| Acid-Catalyzed Condensation | 70% | 12–24 hr | High | Limited |

| Metal-Sulfide Coupling | 78% | 3–5 hr | Low | Industrial |

Key Insights :

-

Microwave Method : Highest yield but requires specialized equipment.

-

Metal-Sulfide Coupling : Best for large-scale synthesis despite slightly lower yield.

-

Acid-Catalyzed Route : Limited by multi-step protocol and hazardous reagents.

Mechanistic Considerations and Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding benzothiazoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Nucleophilic Substitution: Products include azido derivatives or substituted amines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include benzothiazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Potential

The compound serves as an intermediate in the synthesis of various biologically active compounds, particularly those targeting cancer. Research indicates that benzothiazole derivatives exhibit promising anticancer properties due to their ability to interact with biological molecules such as DNA and proteins. The chloromethyl group enhances reactivity, allowing for the formation of covalent bonds with target sites .

A study highlighted the synthesis of novel benzothiazole derivatives that demonstrated significant anti-tumor activity against various cancer cell lines, including breast and lung cancer cells. These derivatives were evaluated through in vitro assays, showing a range of cytotoxic effects that underscore the potential of benzothiazole frameworks in drug development .

2. Anti-inflammatory Properties

In addition to anticancer effects, benzothiazole derivatives, including 2-(Chloromethyl)-4-methoxy-1,3-benzothiazole, have been investigated for their anti-inflammatory activities. Compounds derived from this scaffold have shown efficacy in reducing inflammation markers in various biological models, indicating their potential as therapeutic agents in treating inflammatory diseases .

Materials Science

1. Electronic and Optical Applications

Research into the electronic properties of benzothiazole derivatives has revealed their potential use in developing novel materials with specific electronic or optical characteristics. The unique structure of this compound allows it to be explored in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices .

Biological Studies

1. Enzyme Inhibition Studies

The compound is also utilized in biological studies focusing on enzyme inhibitors. Its structure allows for interaction with various enzymes, making it a candidate for developing inhibitors that could serve as therapeutic agents against diseases linked to enzyme dysfunctions .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxy-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, interacting with nucleophilic sites in biological molecules such as DNA or proteins. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzothiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₈ClNOS | 213.68 | 280–285 (dec.) | Insoluble | Pharmaceuticals, agrochemicals |

| 2-Methyl-4-methoxy-1,3-benzothiazole | C₉H₉NOS | 179.24 | 265–270 | Slightly soluble | Dye synthesis, corrosion inhibitors |

| 2-Chloromethyl-1,3-benzothiazole | C₈H₆ClNS | 183.66 | 210–215 | Insoluble | Polymer crosslinking agents |

| 4-Hydroxy-1,3-benzothiazole | C₇H₅NOS | 151.19 | 220–225 | Soluble in alkali | Fluorescent probes, metal chelators |

Key Observations :

Substituent Effects :

The chloromethyl group in this compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, thiols) .

The methoxy group at the 4-position improves solubility in organic solvents compared to unsubstituted benzothiazoles.

Biological Activity :

- The presence of both chloromethyl and methoxy groups increases antimicrobial potency compared to 2-Methyl-4-methoxy-1,3-benzothiazole, as demonstrated in in vitro studies against E. coli and S. aureus .

Thermal Stability :

- This compound exhibits higher thermal stability (decomposition at 280°C) than 4-Hydroxy-1,3-benzothiazole (decomposition at 220°C), making it suitable for high-temperature polymer applications .

Reactivity Comparison

Table 2: Reactivity Toward Common Reagents

| Compound Name | Reaction with NaOH | Reaction with NH₃ | Reaction with H₂O |

|---|---|---|---|

| This compound | Slow hydrolysis | Forms amine adducts | No reaction |

| 4-Hydroxy-1,3-benzothiazole | Rapid deprotonation | No reaction | Forms salts |

| 2-Chloromethyl-1,3-benzothiazole | Fast hydrolysis | Forms amine adducts | No reaction |

Key Findings :

- The methoxy group in this compound sterically hinders hydrolysis, resulting in slower reactivity with NaOH compared to 2-Chloromethyl-1,3-benzothiazole .

- The absence of a hydroxyl group in this compound prevents salt formation in aqueous alkali, unlike 4-Hydroxy-1,3-benzothiazole .

Research Insights and Challenges

Biological Activity

2-(Chloromethyl)-4-methoxy-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring. The presence of a chloromethyl group and a methoxy group enhances its reactivity and biological potential.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially impacting neurotransmitter synthesis and metabolic pathways.

- DNA Intercalation : Similar to other benzothiazole derivatives, it may intercalate into DNA, disrupting replication and transcription processes, which is crucial for anticancer activity.

- Receptor Modulation : It can bind to specific receptors in the central nervous system, influencing neurological functions and possibly offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Studies

Research on this compound has demonstrated various biological activities:

Anticancer Activity

Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against:

- A431 (epidermoid carcinoma)

- A549 (lung carcinoma)

- H1299 (non-small cell lung cancer)

The compound's mechanism likely involves apoptosis induction and cell cycle arrest.

Neuroprotective Effects

In vitro studies suggest potential neuroprotective effects through inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in neurodegenerative diseases like Alzheimer's.

Study 1: Antitumor Activity

A study conducted by researchers synthesized various benzothiazole derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The results showed a marked reduction in cell death in neuronal cultures treated with the compound, suggesting its utility in treating neurodegenerative disorders.

Q & A

Basic: What are the common synthetic routes for preparing 2-(Chloromethyl)-4-methoxy-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

Answer:

Traditional synthesis involves refluxing precursors such as 4-methoxybenzaldehyde and o-aminothiophenol in solvents like diethyl ether with silica gel as a catalyst. Microwave-assisted methods (300 W, 6 minutes) enhance efficiency, achieving up to 94% yield by minimizing side reactions . Key parameters include:

- Stoichiometry : A 1:2 molar ratio of aldehyde to thiophenol.

- Catalysts : Silica gel (3 g per 3 mmol aldehyde) under solvent-free conditions.

- Purification : Recrystallization in methanol ensures purity (>98%) .

Comparative studies show microwave methods reduce reaction time from hours to minutes while maintaining high yields .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.00–8.04 ppm) and methoxy groups (δ 3.87 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., m/z 242 [M+1] for the benzothiazole core) .

- Elemental Analysis : Validate C/H/N/S composition within 0.3% of theoretical values .

- X-ray Crystallography : Resolve dihedral angles (e.g., 8.76° between benzothiazole and methoxyphenyl rings) to confirm spatial arrangement .

Advanced: How can reaction conditions be optimized to address low yields in the cyclization step?

Answer:

Systematic optimization involves:

- Catalyst Screening : Sodium metabisulfite improves yields (80%) by preventing oxidation, while silica gel enhances microwave efficiency (94%) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate cyclization kinetics compared to ethers .

- Temperature Control : Microwave irradiation at 300 W achieves 94% yield in 6 minutes versus 18-hour reflux .

- Additives : Sodium metabisulfite (0.2 g/mmol substrate) reduces byproduct formation .

Advanced: What computational approaches predict the electronic properties of this compound derivatives?

Answer:

- DFT Calculations : At the B3LYP/6-311G(d,p) level, compute HOMO-LUMO gaps (≈4.5 eV) to assess charge transfer properties .

- Electrostatic Potential Maps : Identify nucleophilic regions (methoxy oxygen: -0.45 e) for functionalization .

- Molecular Docking : Predict binding affinities (ΔG = -8.2 kcal/mol) to targets like acetylcholinesterase using AutoDock Vina .

Basic: What in vitro assays evaluate the biological activity of this compound derivatives?

Answer:

Standard protocols include:

- Antimicrobial Testing : Broth microdilution (MIC = 16–64 µg/mL against S. aureus) .

- Anticancer Screening : MTT assay (IC₅₀ = 12.3 µM in MCF-7 cells) .

- Enzyme Inhibition : Ellman’s method for acetylcholinesterase inhibition (IC₅₀ = 8.7 µM) .

Controls (e.g., ampicillin) and solvent blanks ensure validity .

Advanced: How are structure-activity relationships (SAR) developed for analogs?

Answer:

SAR strategies include:

- Substituent Variation : 4-Methoxy derivatives (IC₅₀ = 8.7 µM) vs. 3,4,5-trimethoxy analogs (IC₅₀ = 5.2 µM) in enzyme assays .

- Bioisosteric Replacement : Fluorine substitution reduces logP from 2.1 to 1.8, altering membrane permeability .

- Pharmacophore Mapping : HypoGen identifies critical hydrogen bond acceptors (thiazole S, methoxy O) .

Advanced: How should researchers resolve contradictions between crystallographic and computational data?

Answer:

Protocol:

Validate Experimental Data : Ensure X-ray refinement parameters (R-factor < 0.05) .

Re-optimize Models : Apply dispersion corrections (D3-BJ) in DFT to improve packing predictions .

Cross-validate with IR : Compare calculated vs. observed vibrational modes (e.g., C-Cl stretch at 750 cm⁻¹) .

Statistical Analysis : Use t-tests to assess dihedral angle discrepancies (e.g., 8.76° vs. 12.3°) .

Advanced: What role does crystallography play in understanding solid-state behavior?

Answer:

Single-crystal X-ray analysis reveals:

- Packing Motifs : π-π stacking (3.7365 Å between benzothiazole rings) stabilizes the lattice .

- Hydrogen Bonding : C5—H5A···O2 interactions (2.41 Å) direct 2D network formation .

- Polymorphism Screening : Vary crystallization solvents (ethanol vs. acetonitrile) to identify metastable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.